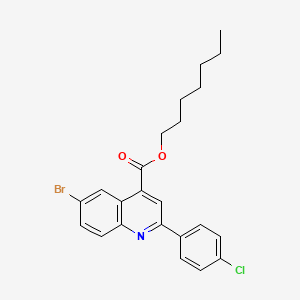

Heptyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate

Description

Heptyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate is a synthetic quinoline derivative characterized by a bromine substituent at position 6 of the quinoline ring, a 4-chlorophenyl group at position 2, and a heptyl ester moiety at position 2. Quinoline derivatives are widely studied for their pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The heptyl chain in this compound likely enhances lipophilicity, influencing its solubility and pharmacokinetic behavior.

Propriétés

Numéro CAS |

355419-76-0 |

|---|---|

Formule moléculaire |

C23H23BrClNO2 |

Poids moléculaire |

460.8 g/mol |

Nom IUPAC |

heptyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate |

InChI |

InChI=1S/C23H23BrClNO2/c1-2-3-4-5-6-13-28-23(27)20-15-22(16-7-10-18(25)11-8-16)26-21-12-9-17(24)14-19(20)21/h7-12,14-15H,2-6,13H2,1H3 |

Clé InChI |

UOHBGDUCEXKKIC-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)C3=CC=C(C=C3)Cl |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 6-bromo-2-(4-chlorophényl)quinoléine-4-carboxylate d'heptyle implique généralement plusieurs étapes, à partir de matières premières facilement disponibles. Une méthode courante implique la bromation de l'acide 2-(4-chlorophényl)quinoléine-4-carboxylique, suivie de l'estérification avec l'alcool heptylique. Les conditions de réaction incluent souvent l'utilisation d'agents bromants tels que le N-bromosuccinimide (NBS) et de catalyseurs pour faciliter le processus d'estérification .

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour garantir la pureté du produit final .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le 6-bromo-2-(4-chlorophényl)quinoléine-4-carboxylate d'heptyle présente plusieurs applications de recherche scientifique :

Chimie : Utilisé comme brique de base pour la synthèse de molécules plus complexes.

Biologie : Investigué pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.

Médecine : Exploré pour ses applications thérapeutiques potentielles dans le traitement de diverses maladies.

Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques

Mécanisme d'action

Le mécanisme d'action du 6-bromo-2-(4-chlorophényl)quinoléine-4-carboxylate d'heptyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Le noyau quinoléine du composé peut s'intercaler avec l'ADN, perturbant sa fonction et conduisant à la mort cellulaire. De plus, la présence d'atomes de brome et de chlore peut améliorer son affinité de liaison à certaines enzymes et à certains récepteurs, modulant leur activité.

Applications De Recherche Scientifique

Heptyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes

Mécanisme D'action

The mechanism of action of heptyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the presence of bromine and chlorine atoms can enhance its binding affinity to certain enzymes and receptors, modulating their activity .

Comparaison Avec Des Composés Similaires

Structural Variations and Substituent Effects

Alkyl Chain Modifications

- Ethyl and Methyl Esters: Ethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate () and methyl 2-(4-bromophenyl)-6-methyl-4-quinolinecarboxylate () have shorter alkyl chains, resulting in lower molecular weights (e.g., ethyl ester: MW 507.16 vs. heptyl ester: estimated MW ~550–600). Shorter chains reduce lipophilicity, which may decrease cell membrane permeability compared to the heptyl derivative .

Ring Substituents

- Bromo vs.

- Chlorophenyl vs. Dichlorophenyl : The 2-(2,4-dichlorophenyl)-2-oxoethyl ester () introduces additional chlorine atoms, increasing molecular polarity and possibly enhancing interactions with hydrophobic protein pockets .

Physical and Spectroscopic Properties

Melting Points and Solubility

- Ethyl Ester : Melting point reported as a "yellow solid" (), while the heptyl ester’s longer chain likely lowers the melting point due to reduced crystal lattice stability.

- Crystallography: Ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate () crystallizes in an orthorhombic system (space group Pbca) with intramolecular hydrogen bonds (C–H⋯O). The heptyl ester’s longer chain may disrupt such interactions, leading to less ordered packing .

Mass Spectrometry

- Ethyl Ester : EI MS shows m/z 506 (M⁺, 25%) and HRMS (M+H) 507.1587 (). The heptyl ester would exhibit a higher molecular ion (e.g., ~575–600) and distinct fragmentation patterns due to the heptyl chain’s cleavage .

Activité Biologique

Heptyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate is a compound belonging to the quinoline family, recognized for its diverse biological activities, particularly in medicinal chemistry. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 468.4 g/mol. The compound features a quinoline core substituted with a heptyl group and a 4-chlorophenyl moiety. The presence of bromine enhances its reactivity and binding affinity to biological targets, making it a candidate for further pharmacological exploration.

The biological activity of this compound is attributed to several mechanisms:

- DNA Intercalation : The quinoline structure allows the compound to intercalate within DNA, disrupting its structure and potentially inhibiting replication and transcription processes.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical cellular signaling pathways, contributing to its therapeutic effects.

- Antimicrobial Activity : Similar quinoline derivatives have shown broad-spectrum antimicrobial properties, indicating potential effectiveness against various pathogens .

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity in the following areas:

Anticancer Activity

The compound has demonstrated potential anticancer properties through its ability to intercalate DNA, leading to reduced cell proliferation. In vitro studies have shown that it can inhibit cancer cell lines effectively .

Antimicrobial Properties

This compound has been investigated for its antimicrobial efficacy against various bacterial and fungal strains. The compound's structural attributes contribute to its broad-spectrum activity against Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans .

Table 1: Biological Activity Summary

Table 2: Structure-Activity Relationship (SAR)

| Compound | MIC (µM) | Activity Description |

|---|---|---|

| This compound | TBD | Potential lead for drug development |

| Similar quinoline derivatives | Varies | Effective against M. tuberculosis |

| Substituted analogs | TBD | Varying antimicrobial potency |

Case Studies

- Anticancer Efficacy : A study evaluating the anticancer activity of various quinoline derivatives found that this compound exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values comparable to established chemotherapeutics .

- Antimicrobial Testing : Another investigation assessed the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that it possesses a minimum inhibitory concentration (MIC) lower than many conventional antibiotics, suggesting its potential as an alternative treatment option .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.